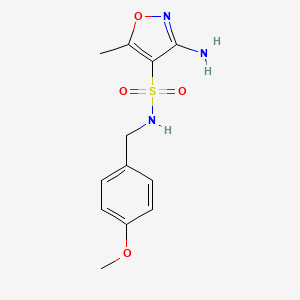

3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research on sulfonamide compounds, including those related to "3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide," focuses on understanding their molecular structures, synthesis processes, and unique physical and chemical properties. These compounds often exhibit interesting reactivity due to their functional groups, making them subjects of extensive study in the fields of organic and medicinal chemistry.

Synthesis Analysis

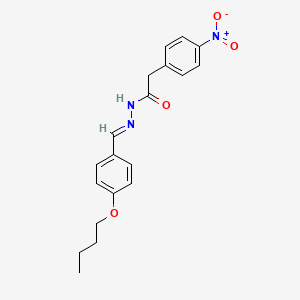

The synthesis of similar sulfonamide compounds involves complex reactions, including Schiff base formation through the reaction of sulfamethoxazole with aldehydes (Yıldız et al., 2010). Another common method includes Rh(III)-catalyzed annulation for creating aminoisoquinolone derivatives, showcasing the versatility and reactivity of sulfonamide groups (Tan et al., 2014).

Molecular Structure Analysis

Sulfonamide compounds' molecular structures are characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography, revealing detailed information about their geometry and electronic structures. For example, studies have shown the importance of tautomerism in Schiff base ligands and their influence on photochromic and thermochromic characteristics (Yıldız et al., 2010).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, influenced by the presence of the sulfonamide group. These reactions include photodecomposition, as observed in sulfamethoxazole, where the compound undergoes photoisomerization among other pathways, leading to multiple products (Zhou & Moore, 1994).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystalline structure, can be determined through various analytical methods. X-ray crystallography provides insights into the compounds' solid-state structure, revealing the presence of hydrogen bonds and other intermolecular interactions that influence their physical characteristics (Chandran et al., 2012).

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

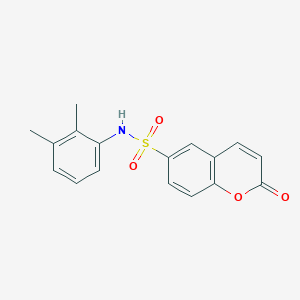

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups has been reported, demonstrating their potential in photodynamic therapy for cancer treatment. These compounds show high singlet oxygen quantum yields, making them suitable as Type II photosensitizers. The unique properties of these derivatives, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, contribute to their effectiveness in photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Structural and Spectroscopic Studies

Research into the structural and spectroscopic properties of benzenesulfonamide derivatives has revealed insights into their molecular configurations. Studies involving crystallography and various spectroscopic techniques have helped elucidate the structure of these compounds, indicating their potential for further pharmaceutical applications. This includes the investigation of Schiff bases derived from benzenesulfonamide and their crystal structures, which play a crucial role in understanding their photochromic and thermochromic characteristics (Yıldız, Ünver, Erdener, & Iskeleli, 2010).

Antimicrobial and Enzyme Inhibition Effects

New Schiff bases derived from sulfamethoxazole and their Pd(II), Cu(II) complexes have been synthesized and characterized. These compounds exhibited notable antimicrobial activities and showed significant inhibition effects on carbonic anhydrase enzymes. Such studies underscore the therapeutic potential of benzenesulfonamide derivatives in treating infections and targeting specific enzymes for therapeutic interventions (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Anticancer and Antitumor Activities

The synthesis and bioactivity studies of new benzenesulfonamides have indicated their potential in anticancer and antitumor applications. Some derivatives have shown interesting cytotoxic activities and the ability to inhibit carbonic anhydrase isozymes, highlighting their relevance in developing new therapeutic agents for cancer treatment (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Wirkmechanismus

Target of Action

CHEMBL4543242, also known as 3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide or Z1981253177, is a compound that primarily targets the metabotropic glutamate receptor 4 (mGlu4) and muscarinic M4 receptors . These receptors are coupled to G proteins and are expressed in brain circuits that are important in various neurological disorders, including schizophrenia .

Mode of Action

The compound acts as an activator for both mGlu4 and M4 receptors . The mutual activation of these receptors has been shown to reverse schizophrenia-related changes in animal models . This suggests that the compound may exert its effects by enhancing the activity of these receptors, thereby modulating the neurotransmission processes associated with these receptors .

Result of Action

The activation of mGlu4 and M4 receptors by CHEMBL4543242 can lead to various molecular and cellular effects. In animal models of schizophrenia, the compound has been shown to reverse MK-801- and amphetamine-induced changes . This suggests that the compound may have potential antipsychotic-like efficacy.

Eigenschaften

IUPAC Name |

3-amino-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-8-11(12(13)15-19-8)20(16,17)14-7-9-3-5-10(18-2)6-4-9/h3-6,14H,7H2,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPPWCPJUSTTNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)N)S(=O)(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)